4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is a nitrosamine compound derived from tobacco. It is known for its carcinogenic properties and is a metabolite of nicotine. This compound has been extensively studied due to its potential health risks and its presence in tobacco products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide typically involves the nitrosation of nicotine derivatives. The reaction conditions often require acidic environments and nitrosating agents such as sodium nitrite. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially more toxic metabolites.
Reduction: This reaction can convert the nitroso group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of more reactive nitroso compounds, while reduction can produce amine derivatives. Substitution reactions can yield a variety of different compounds depending on the substituents introduced .
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is primarily used in scientific research to study its carcinogenic properties and its effects on biological systems. It is used in:
Chemistry: To understand the reactivity and stability of nitrosamine compounds.
Biology: To study its metabolism and the formation of DNA adducts.
Medicine: To investigate its role in cancer development and potential therapeutic interventions.
Industry: To assess the safety of tobacco products and develop methods to reduce its presence.
Mechanism of Action
The carcinogenic effects of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide are primarily due to its ability to form DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, leading to cancer development. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, contributing to its carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
N-nitroso-N-methyl-4-aminobutyric acid: Another nitrosamine with similar carcinogenic properties.
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: A related compound with similar structure and reactivity.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is unique due to its specific metabolic pathway and its ability to form DNA adducts. Its presence in tobacco products and its potent carcinogenic effects make it a significant compound for research and public health .
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine recognized for its significant carcinogenic properties. Its biological activity primarily involves metabolic activation leading to the formation of DNA adducts, which are critical in the initiation of cancer. This article delves into the biological activity of NNK, particularly focusing on its glucuronide derivative, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide.
Metabolic Pathways
NNK undergoes extensive metabolic activation in vivo, primarily through cytochrome P450 enzymes, resulting in various metabolites, including NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). The glucuronidation of NNK and its metabolites plays a crucial role in their excretion and potential toxicity.
- Key Metabolites :
- NNAL
- 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB)
Studies have shown that over 99% of administered NNK is metabolized within 48 hours, with the major metabolites being keto acid and hydroxy acid derivatives .
DNA Adduct Formation
The formation of DNA adducts is a critical mechanism through which NNK exerts its carcinogenic effects. The main types of adducts formed include:
- POB-DNA Adducts : Result from the reaction of activated NNK with DNA, leading to mutations.
- O6-Methylguanine : A significant adduct associated with mutagenesis.
Research indicates that both NNK and its metabolites can induce a high incidence of tumors in animal models, particularly in the lungs and pancreas. In male F-344 rats treated with NNK, significant levels of POB-DNA adducts were detected over time, correlating with tumor development .
Oncogenic Effects
NNK has been shown to promote tumorigenesis through various pathways:
- Activation of NF-κB : NNK enhances NF-κB signaling, which is associated with inflammation and cancer progression .
- Beta-Adrenoceptor Agonism : Recent studies suggest that NNK acts as an agonist for beta-adrenoceptors, contributing to esophageal squamous cell carcinoma growth .
Case Studies
- Lung Tumorigenesis in Rats : A study demonstrated that chronic exposure to NNK leads to a high incidence of lung tumors in F-344 rats, with evidence of metastasis to the pancreas .
- Esophageal Squamous Cell Carcinoma : In vitro studies indicated that NNK promotes cell proliferation in esophageal cancer cells via beta-adrenoceptor pathways .
Comparative Analysis of Biological Activity
Compound | Mechanism of Action | Key Findings |
---|---|---|
NNK | DNA adduct formation; NF-κB activation | Induces lung tumors; high levels of POB-DNA adducts detected |
NNAL | Metabolite of NNK; glucuronidation | Significant urinary excretion observed; contributes to carcinogenicity |
Properties
IUPAC Name |
(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZWZVHMLRFHQX-PLWLXLEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.